2-Chloro-6-ethylquinoline-3-carbonitrile
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Overview
Description
2-Chloro-6-ethylquinoline-3-carbonitrile (2CEQCN) is a heterocyclic aromatic compound that has a wide range of applications in scientific research. It is a colorless solid, with a molecular weight of 218.67 g/mol and a melting point of 48-50 °C. 2CEQCN is used in the synthesis of a variety of organic compounds and is also used in the preparation of biologically active substances. Additionally, 2CEQCN has several applications in the field of biology, including the study of protein-protein interactions, enzyme inhibition, and the detection of cellular processes.
Scientific Research Applications
Synthesis and Chemical Reactivity
Chloroquinoline-3-carbonitriles, including derivatives similar to 2-Chloro-6-ethylquinoline-3-carbonitrile, are pivotal in synthetic chemistry for producing biologically active compounds. They serve as key intermediates in the synthesis of diverse heterocyclic compounds, highlighting their versatile reactivity and application in generating molecules with potential biological activities (Mekheimer et al., 2019).
Biological Activity
Studies on chloroquinoline-3-carbonitrile derivatives have shown their role in synthesizing compounds with significant biological activities. For example, the reaction of similar derivatives with various reagents has led to the creation of molecules exhibiting antimicrobial properties. This underscores the potential of such compounds in developing new therapeutic agents (Yassin, 2009).
Optoelectronic and Nonlinear Properties
The exploration of chloroquinoline-3-carbonitrile derivatives in materials science has revealed their promising optoelectronic and nonlinear properties. For instance, studies have demonstrated that certain derivatives exhibit efficient charge transport tendencies, making them suitable for applications in electronic devices and materials (Irfan et al., 2020).
Antitumor Activities
Further research into the chemical transformations and biological evaluations of chloroquinoline-3-carbonitrile derivatives has shown their potential in cancer therapy. Some derivatives have been synthesized and tested for their antitumor activities, presenting a new avenue for developing anticancer drugs (Elkholy & Morsy, 2006).
Structural and Spectroscopic Analysis
Derivatives of chloroquinoline-3-carbonitrile have also been subject to structural and spectroscopic analyses, providing insights into their molecular characteristics. These studies are crucial for understanding the properties of these compounds and their interactions, which is essential for their application in various scientific fields (Mansour et al., 2013).
Mechanism of Action
Target of Action
This compound is part of a collection of unique chemicals provided to early discovery researchers , and as such, the specific biological targets it interacts with are still under investigation.
Mode of Action
Quinoline derivatives have been known to interact with various biological targets, leading to a range of potential therapeutic effects .
properties
IUPAC Name |
2-chloro-6-ethylquinoline-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2/c1-2-8-3-4-11-9(5-8)6-10(7-14)12(13)15-11/h3-6H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZBSVGBZSYQFSD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=CC(=C(N=C2C=C1)Cl)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20357684 |
Source
|
Record name | 2-chloro-6-ethylquinoline-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20357684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-ethylquinoline-3-carbonitrile | |
CAS RN |
498548-90-6 |
Source
|
Record name | 2-chloro-6-ethylquinoline-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20357684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 498548-90-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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